An In-depth Technical Guide to the Synthesis and Purification of Fenticonazole Nitrate
An In-depth Technical Guide to the Synthesis and Purification of Fenticonazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenticonazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the topical treatment of fungal infections. This technical guide provides a comprehensive overview of the synthesis and purification methods for fenticonazole nitrate, intended for researchers, scientists, and professionals in drug development. The document details a common synthetic pathway, including step-by-step experimental protocols, and outlines effective purification techniques to obtain a high-purity final product. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Fenticonazole nitrate, chemically known as 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate, is a potent antimycotic agent.[1] Its therapeutic efficacy stems from the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death. This guide focuses on a prevalent and well-documented synthetic route, providing detailed experimental procedures and purification methodologies.
Mechanism of Action
Fenticonazole nitrate exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol in the fungal cell membrane alters its fluidity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth and replication.[2][3] At higher concentrations, the significant alteration of the cell membrane leads to cell lysis.
Synthesis of Fenticonazole Nitrate
A common and effective synthesis of fenticonazole nitrate starts from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The overall workflow is depicted below.
Synthesis of Intermediates
3.1.1. Synthesis of 4-(Phenylthio)benzyl alcohol
This intermediate can be synthesized from 4-phenylmercaptobenzaldehyde.
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Experimental Protocol:
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In a reaction flask, dissolve 4-phenylmercaptobenzaldehyde in methanol.
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While stirring, add sodium borohydride in portions. The reaction is exothermic, and the temperature will naturally rise to approximately 55°C.[2]
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Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (10:1). The reaction is typically complete within 1 hour.[2]
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After completion, adjust the pH to 6 by dropwise addition of hydrochloric acid.[2]
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Filter the solution and concentrate the filtrate under reduced pressure to remove methanol, yielding a viscous residue.
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Dissolve the residue in dichloromethane and wash with water until neutral.
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Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a yellowish solid of 4-phenylthiobenzyl alcohol.[2]
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3.1.2. Synthesis of 4-(Phenylthio)benzyl chloride
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Experimental Protocol:
-
In a reaction flask at room temperature (25°C), add 4-phenylmercaptobenzyl alcohol, pyridine, and dichloromethane.
-
Cool the mixture in an ice-water bath to maintain the temperature between 20-24°C.
-
Add thionyl chloride dropwise while stirring.
-
Continue stirring at 25°C for 2 hours.
-
Monitor the reaction by TLC (n-hexane:ethyl acetate = 10:1).[5]
-
Upon completion, wash the reaction mixture with water until neutral.
-
Dry the dichloromethane layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylthiobenzyl chloride as a brownish-red oil.[5]
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3.1.3. Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This key intermediate is synthesized from 2-chloro-1-(2,4-dichlorophenyl)ethanone.
-
Experimental Protocol:
-
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. In a reaction vessel, add dimethylformamide (DMF), imidazole, and caustic soda flakes. Heat the mixture to 110-125°C.[2] A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone is then added dropwise. The crude product is often purified by recrystallization from toluene.[2]
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Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. In a three-necked flask, dissolve 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone in 300 mL of methanol.[6] Add potassium borohydride in batches and heat to reflux.[6] Monitor the reaction by TLC (ethyl acetate:methanol = 10:1). After completion (approximately 1 hour), recover the methanol by distillation under reduced pressure. Adjust the concentrate to pH 4-5 with 5% hydrochloric acid, followed by diafiltration. Adjust the filtrate to pH 7-8 with 5% sodium bicarbonate solution to precipitate a white solid.[6] Collect the solid by filtration, wash with water, dry, and recrystallize to obtain 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] A yield of 90.5% has been reported for this step.[6]
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Final Synthesis of Fenticonazole Nitrate
-
Experimental Protocol:
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Coupling Reaction: In a reaction flask at room temperature (25°C), add sodium hydroxide, 1-(2,4-dichlorophenyl)-2-imidazole ethanol, water, toluene, and tetrabutylammonium bromide.[5] Stir and heat the mixture to approximately 58°C. Add a toluene solution of 4-phenylthiobenzyl chloride dropwise over 1.5 hours. Maintain the reaction at this temperature for 12 hours.[5] After the reaction, separate the layers and discard the aqueous layer. Wash the organic layer with a saturated sodium chloride solution and then with water. Dry the toluene layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fenticonazole base as an oil.[5]
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Salt Formation and Crystallization: Dissolve the oily residue in a 1:1 mixture of ethyl acetate and toluene. Add a 20% solution of nitric acid in ethyl acetate and stir at room temperature for 3 hours to induce crystallization.[5] Filter the precipitate, wash with water, and collect the filter cake. Dry the solid at 40°C to obtain crude fenticonazole nitrate as a pale yellow solid with a melting point of 135.0-136.0°C.[5]
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Purification of Fenticonazole Nitrate
High purity is essential for pharmaceutical applications. The following methods are commonly employed for the purification of fenticonazole nitrate.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds.
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Experimental Protocol:
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In a 5000 mL reaction bottle, add 738 g of crude fenticonazole nitrate, 2800 mL of absolute ethanol, and 340 mL of water.[5]
-
Heat the mixture until the solid is completely dissolved.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool naturally and crystallize for 12 hours.[5]
-
Collect the crystals by filtration and wash the filter cake with a small amount of ethyl acetate.
-
Dry the purified crystals to obtain a white solid with a melting point of 135.5-136.8°C and a purity of 99.8% by HPLC.[5]
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Table 1: Recrystallization Parameters
| Parameter | Value | Reference |
| Crude Fenticonazole Nitrate | 738 g | [5] |
| Absolute Ethanol | 2800 mL | [5] |
| Water | 340 mL | [5] |
| Crystallization Time | 12 hours | [5] |
| Washing Solvent | Ethyl Acetate | [5] |
| Final Purity (HPLC) | 99.8% | [5] |
| Melting Point | 135.5-136.8°C | [5] |
Silica Gel Column Chromatography
For the removal of closely related impurities, silica gel column chromatography can be employed. This is typically performed on the fenticonazole base before conversion to the nitrate salt.
-
Experimental Protocol:
-
Dissolve the crude fenticonazole base in a minimal amount of a suitable solvent, such as ether.[7]
-
Prepare a silica gel column packed with an appropriate non-polar solvent system. The choice of eluent is critical and should be determined by TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the desired compound is often targeted).
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Load the dissolved sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the purified fenticonazole base.
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Combine the pure fractions and evaporate the solvent to obtain the purified fenticonazole base.
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The purified base can then be converted to the nitrate salt as described in section 3.2.
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Quality Control
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of fenticonazole nitrate.
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HPLC Method Parameters:
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of fenticonazole nitrate. The presented synthetic route, starting from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a viable and well-documented pathway. The purification methods of recrystallization and silica gel column chromatography are effective in achieving high-purity fenticonazole nitrate suitable for pharmaceutical applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
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- 2. Method for synthesizing fenticonazole nitrate - Eureka | Patsnap [eureka.patsnap.com]
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- 5. CN103349755A - Fenticonazole nitrate and synthesis process thereof - Google Patents [patents.google.com]
- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 7. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
